A Comprehensive Guide to the Structure Elucidation of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde
A Comprehensive Guide to the Structure Elucidation of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents, particularly kinase inhibitors.[1][2] The strategic introduction of fluorine atoms and reactive functional groups, such as a carbaldehyde, can significantly modulate a molecule's physicochemical properties and provide a versatile handle for further synthetic elaboration.[1][3] This technical guide provides an in-depth, multi-faceted strategy for the definitive structure elucidation of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde, a novel heterocyclic compound. We will detail the logical workflow, from a plausible synthetic route to the rigorous analysis of spectroscopic data, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.
Introduction: The Significance of the Target Molecule
Indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in several FDA-approved drugs like Axitinib and Pazopanib.[2][4] Its unique hydrogen bonding capabilities make it an excellent scaffold for interacting with biological targets.[4] The specific substitutions on our target molecule are of particular interest:
-
4-Fluoro Substitution: The fluorine atom at the C4 position is expected to alter the electronic properties of the benzene ring, potentially enhancing metabolic stability and modulating the pKa of the N1-H proton.[3]
-
7-Methyl Substitution: The methyl group at C7 provides a point of steric differentiation and can influence the molecule's orientation within a binding pocket.
-
3-Carbaldehyde Group: The aldehyde at the C3 position is a crucial synthetic intermediate. It allows for a wide range of subsequent chemical transformations, such as Wittig reactions, reductive aminations, and the formation of other heterocyclic rings, making it a key building block for creating libraries of diverse compounds.[4]
Given these features, the unambiguous confirmation of the structure of 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde is paramount for its use in any research or development pipeline.
Proposed Synthetic Route: Vilsmeier-Haack Formylation
To perform a structure elucidation, one must first possess the molecule. A highly effective and well-documented method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[7] The indazole ring system is sufficiently activated to undergo this electrophilic substitution, typically at the C3 position.[5]
Experimental Protocol: Synthesis
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while stirring vigorously, ensuring the internal temperature does not exceed 10 °C.[8] Allow the mixture to stir at 0 °C for 30 minutes, during which the chloroiminium salt (Vilsmeier reagent) forms.
-
Formylation Reaction: Dissolve the precursor, 4-fluoro-7-methyl-1H-indazole (1.0 equiv.), in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium species to the desired aldehyde.[8]
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product may precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.[8]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde.
The Elucidation Workflow: A Multi-Spectroscopic Approach
The definitive confirmation of the molecular structure requires converging evidence from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Formula
Expertise: High-Resolution Mass Spectrometry (HRMS) is the first crucial step. It provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. This is a self-validating system; an observed mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.
Protocol:
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Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the data to determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical value calculated for C₉H₇FN₂O + H⁺.
Expected Data & Interpretation:
| Parameter | Theoretical Value | Expected Observation |
| Molecular Formula | C₉H₇FN₂O | |
| Monoisotopic Mass | 178.05425 u | |
| [M+H]⁺ Exact Mass | 179.06203 u | A measured mass of 179.0620 ± 0.0009 (within 5 ppm) |
The presence of a single fluorine atom and two nitrogen atoms will also generate a characteristic isotopic pattern that should match the theoretical distribution, further validating the elemental composition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[9] The vibrational frequencies of specific bonds provide a diagnostic "fingerprint." For our target, we are looking for definitive evidence of the N-H bond of the indazole, the C=O bond of the aldehyde, and the C-F bond.
Protocol:
-
Place a small amount of the solid, purified sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-600 cm⁻¹.
-
Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.
Expected Data & Interpretation:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹)[9][10] | Rationale |
| Indazole N-H | N-H Stretch | 3200 - 3000 (Broad) | Characteristic of N-H stretching in a heterocyclic ring. |
| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 | The presence of two distinct, weaker bands (Fermi doublet) is highly diagnostic for an aldehyde C-H. |
| Aldehyde C=O | C=O Stretch | 1690 - 1670 | Conjugation with the aromatic indazole ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple sharp bands are expected, characteristic of the aromatic system. |
| Fluoroaromatic | C-F Stretch | 1250 - 1100 | A strong absorption band in this region is indicative of the aryl-fluoride bond. |
The observation of all these key bands provides strong, corroborating evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise: NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[11] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unequivocal assignment.[11][12]
Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indazoles as it helps in observing the exchangeable N-H proton.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum, along with a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The HMBC experiment, optimized for 2- and 3-bond couplings (~8 Hz), is particularly critical for establishing long-range connectivity.[11]
Expected Data & Interpretation:
¹H NMR (400 MHz, DMSO-d₆):
| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Couplings |
| NH -1 | ~14.0 | broad singlet | 1H | The acidic proton of the indazole, often broad due to exchange. Its high chemical shift is characteristic.[13] |
| H CO-3 | ~10.1 | singlet | 1H | Diagnostic aldehyde proton, shifted far downfield. Expected to show a long-range HMBC correlation to C3.[14] |
| H -5 | ~7.8 | dd | 1H | Coupled to H-6 (³JHH ≈ 9 Hz) and F-4 (⁴JHF ≈ 5 Hz). |
| H -6 | ~7.2 | t | 1H | Coupled to H-5 and F-4, appearing as an apparent triplet or doublet of doublets due to similar J-couplings. |
| CH₃ -7 | ~2.6 | singlet | 3H | Aromatic methyl group. Expected to show HMBC correlations to C-7, C-7a, and C-6. |
¹³C NMR & DEPT-135 (101 MHz, DMSO-d₆):
| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale & Key Couplings |
| C HO-3 | ~185.0 | + (CH) | Aldehyde carbonyl carbon. |
| C -4 | ~155.0 | C (d) | Carbon directly attached to fluorine, shows a large ¹JCF coupling (~250 Hz). |
| C -7a | ~142.0 | C | Quaternary carbon at the ring junction. |
| C -3a | ~140.0 | C | Quaternary carbon at the ring junction. |
| C -3 | ~135.0 | C | Carbon bearing the aldehyde group. |
| C -6 | ~125.0 | + (CH) | Aromatic methine. |
| C -5 | ~115.0 | + (CH, d) | Aromatic methine, shows a ²JCF coupling (~20 Hz). |
| C -7 | ~112.0 | C (d) | Carbon bearing the methyl group, shows a ³JCF coupling (~4 Hz). |
| C H₃-7 | ~15.0 | + (CH₃) | Methyl carbon. |
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected around -120 to -130 ppm . It may appear as a multiplet due to couplings with H-5 and H-6.
2D NMR: Connecting the Pieces
The true power of NMR lies in 2D correlation experiments which link the 1D spectra together.
Caption: Key COSY and HMBC correlations for structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between H-5 and H-6 , confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H and ¹³C assignments for H-5/C-5, H-6/C-6, the aldehyde H/C, and the methyl H/C.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most informative experiment for piecing together the molecular skeleton by showing 2- and 3-bond correlations between protons and carbons. Trustworthiness: The network of HMBC correlations provides a self-validating map of the molecule. Key expected correlations that would unequivocally confirm the 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde structure include:
-
Aldehyde Proton (H-3) → C-3 and C-3a: Confirms the position of the aldehyde group.
-
Methyl Protons (H₃-7) → C-7, C-7a, and C-6: Locks the position of the methyl group at C7 and confirms its proximity to C6.
-
Aromatic Proton H-5 → C-4, C-7, and C-3a: Links the aromatic ring to the pyrazole ring and confirms the position of the fluorine atom at C4.
-
Aromatic Proton H-6 → C-4, C-7a, and C-5: Provides further confirmation of the ring system's connectivity.
-
Conclusion
The structure elucidation of a novel molecule like 4-fluoro-7-methyl-1H-indazole-3-carbaldehyde is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By starting with a logical synthesis and proceeding through a rigorous spectroscopic analysis—beginning with HRMS to establish the molecular formula, followed by IR to identify functional groups, and culminating in a comprehensive suite of NMR experiments to map the atomic connectivity—one can achieve an unambiguous and definitive structural assignment. The workflow and expected data presented in this guide provide a robust framework for researchers to confidently characterize this and other complex heterocyclic compounds, ensuring the scientific integrity of their subsequent research and development efforts.
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